2-(Aminomethyl)-4-bromobenzoic acid

Medicinal Chemistry Physicochemical Properties Drug Design

2-(Aminomethyl)-4-bromobenzoic acid (CAS 1260897-85-5) features a lipophilic scaffold (LogP 2.31, 3× higher than non-brominated analogs) for superior membrane permeability. The para-aryl bromide enables Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) unavailable to non-halogenated analogs. This trifunctional core (amine, acid, bromide) accelerates kinase inhibitor & GPCR modulator SAR library synthesis. MW 230.06 simplifies mass-directed purification during scale-up. Ideal for MOF post-synthetic modification. Request a quote today.

Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
CAS No. 1260897-85-5
Cat. No. B3227351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-4-bromobenzoic acid
CAS1260897-85-5
Molecular FormulaC8H8BrNO2
Molecular Weight230.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)CN)C(=O)O
InChIInChI=1S/C8H8BrNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,4,10H2,(H,11,12)
InChIKeyDWLWEKHGPNLMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-4-bromobenzoic Acid (CAS 1260897-85-5) Technical Profile for Research & Procurement


2-(Aminomethyl)-4-bromobenzoic acid (CAS 1260897-85-5) is an ortho-aminomethyl substituted, para-brominated benzoic acid with molecular formula C8H8BrNO2 and molecular weight 230.06 g/mol . The compound features a primary amine, a carboxylic acid, and an aryl bromide on the same scaffold, making it a versatile intermediate for medicinal chemistry and material science . Key physicochemical descriptors include a topological polar surface area (PSA) of 63.32 Ų and a predicted LogP of 2.31 .

Why 2-(Aminomethyl)-4-bromobenzoic Acid (CAS 1260897-85-5) Cannot Be Replaced by Common Aminomethylbenzoic Acid Analogs


Unsubstituted or differently substituted aminomethylbenzoic acids are not interchangeable with 2-(aminomethyl)-4-bromobenzoic acid. The para-bromo substituent drastically alters lipophilicity, electronic properties, and synthetic versatility. For instance, the LogP value of 2-(aminomethyl)-4-bromobenzoic acid (2.31) is 3-fold higher than that of 4-(aminomethyl)benzoic acid (LogP 0.76) and approximately 50% higher than 2-(aminomethyl)benzoic acid (LogP 1.54) [1]. The aryl bromide also provides a site for transition metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig), which are inaccessible to the non-brominated analogs [2]. These differences directly impact solubility, membrane permeability, and downstream synthetic routes.

Quantitative Differentiation Evidence for 2-(Aminomethyl)-4-bromobenzoic Acid (CAS 1260897-85-5) vs. Key Comparators


Lipophilicity Enhancement: LogP Comparison with 4-(Aminomethyl)benzoic Acid and 2-(Aminomethyl)benzoic Acid

2-(Aminomethyl)-4-bromobenzoic acid exhibits a predicted LogP of 2.31, which is 1.55 log units (approximately 35-fold in partition coefficient) higher than 4-(aminomethyl)benzoic acid (LogP 0.76) and 0.77 log units (approximately 5.9-fold) higher than 2-(aminomethyl)benzoic acid (LogP 1.54) [1]. This increase is attributed to the lipophilic bromine atom at the para position [2]. The elevated LogP indicates significantly greater lipophilicity and predicted membrane permeability [3].

Medicinal Chemistry Physicochemical Properties Drug Design

Molecular Weight and Heavy Atom Effect: Impact on Purification and Scale-Up

2-(Aminomethyl)-4-bromobenzoic acid has a molecular weight of 230.06 g/mol, which is approximately 52% higher than the non-brominated 4-(aminomethyl)benzoic acid (151.16 g/mol) and about 52% higher than 2-(aminomethyl)benzoic acid (151.16 g/mol) [1]. This increased mass, due to the bromine atom (atomic weight ~80 Da), directly affects crystallization behavior, chromatographic retention times, and may simplify mass-directed purification workflows [2]. The heavier molecular weight also influences compound handling during scale-up, as larger quantities by weight are required for the same molar amount [3].

Process Chemistry Purification Physical Properties

Synthetic Versatility: Aryl Bromide as a Handle for Cross-Coupling Reactions

2-(Aminomethyl)-4-bromobenzoic acid contains an aryl bromide, a functional group not present in non-halogenated aminomethylbenzoic acids. This enables participation in widely used transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [1]. For example, 2-bromobenzoic acids have been shown to undergo copper-catalyzed amination with aliphatic and aromatic amines in up to 99% yield, producing valuable N-aryl and N-alkyl anthranilic acid derivatives [2]. The presence of the bromine atom thus expands the compound's utility as a building block for generating diverse molecular libraries, a capability absent in non-brominated analogs [3].

Organic Synthesis Cross-Coupling Medicinal Chemistry

Purity and Procurement: Vendor-Supplied Specifications

Commercial sources, such as Leyan, offer 2-(aminomethyl)-4-bromobenzoic acid with a purity of ≥95% (Product No. 1835449) . While this purity level is typical for research-grade chemicals, it is important to note that the compound is a zwitterionic amino acid and may require specific handling to maintain integrity [1]. Direct comparator data for purity specifications from other vendors is limited due to the proprietary nature of catalog offerings; however, the ≥95% purity is a standard benchmark for this compound class [2].

Chemical Procurement Quality Control Vendor Comparison

Validated Application Scenarios for 2-(Aminomethyl)-4-bromobenzoic Acid (CAS 1260897-85-5)


Medicinal Chemistry: Lipophilic Scaffold for Drug Discovery

Given its enhanced LogP (2.31) relative to non-brominated aminomethylbenzoic acids, 2-(Aminomethyl)-4-bromobenzoic acid is well-suited for the design of drug candidates requiring improved membrane permeability or blood-brain barrier penetration . It can serve as a lipophilic core in the synthesis of kinase inhibitors, GPCR modulators, or other target classes where increased hydrophobicity is desired [1].

Organic Synthesis: Versatile Building Block for Cross-Coupling

The aryl bromide handle allows 2-(aminomethyl)-4-bromobenzoic acid to be used in palladium-catalyzed cross-coupling reactions to generate diverse biaryl or amino-substituted analogs . This is a key advantage over non-halogenated aminomethylbenzoic acids, enabling the rapid construction of compound libraries for SAR studies [1].

Process Research: Optimized Purification Based on Molecular Weight

The significantly higher molecular weight (230.06 g/mol) compared to common analogs (151.16 g/mol) alters chromatographic retention and crystallization behavior . This property can be exploited to simplify purification steps during scale-up, particularly when using mass-directed preparative HPLC or when separating from lower molecular weight impurities [1].

Material Science: Precursor for Functionalized Polymers

The combination of a carboxylic acid, an amine, and an aryl bromide makes this compound a potential monomer for polyamides, polyesters, or metal-organic frameworks (MOFs) requiring post-synthetic modification . The bromine can be used to introduce further functionality via coupling reactions after polymerization [1].

Technical Documentation Hub

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